3-(Isopentyloxy)aniline hydrochloride
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Overview
Description
3-(Isopentyloxy)aniline hydrochloride is an organic compound with the chemical formula C11H18ClNO. It is a white crystalline solid that is soluble in water and organic solvents . This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopentyloxy)aniline hydrochloride typically involves the reaction of 3-nitroaniline with isopentyl alcohol under acidic conditions to form 3-(isopentyloxy)aniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(Isopentyloxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline compound.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the isopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc or iron in the presence of hydrochloric acid for reduction, and nucleophiles like sodium amide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction can regenerate the parent aniline compound .
Scientific Research Applications
3-(Isopentyloxy)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Isopentyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and modulate biochemical pathways by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Isopropoxy)aniline hydrochloride
- 3-(Isobutoxy)aniline hydrochloride
- 3-(Isopentyloxy)aniline
Uniqueness
3-(Isopentyloxy)aniline hydrochloride is unique due to its specific isopentyloxy substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in research for studying structure-activity relationships and developing new materials .
Properties
IUPAC Name |
3-(3-methylbutoxy)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEFPEDBNOUENI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648550 |
Source
|
Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135289-27-8 |
Source
|
Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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